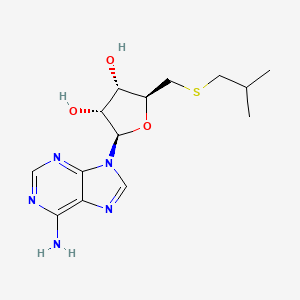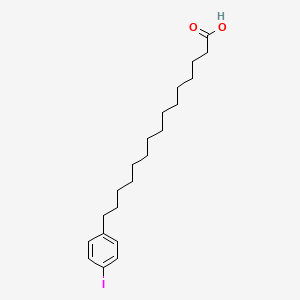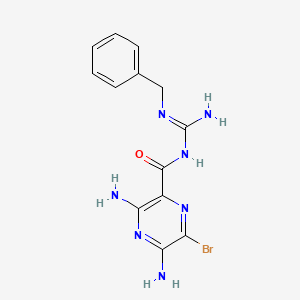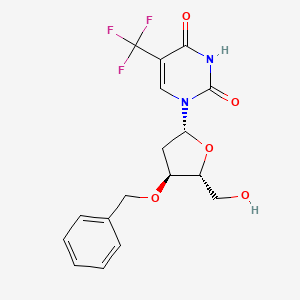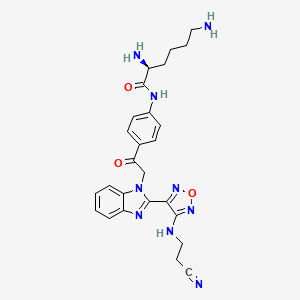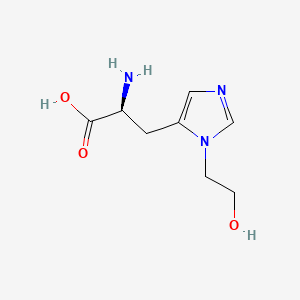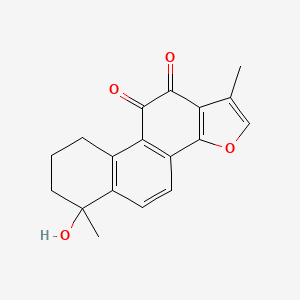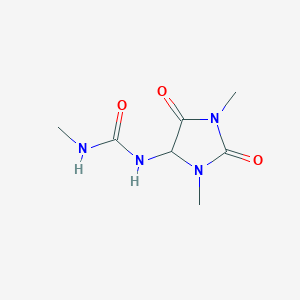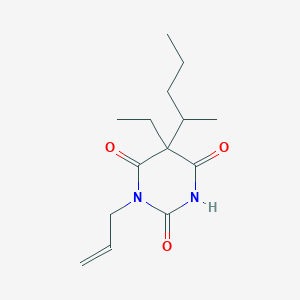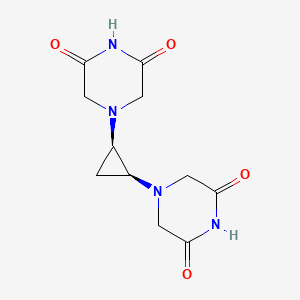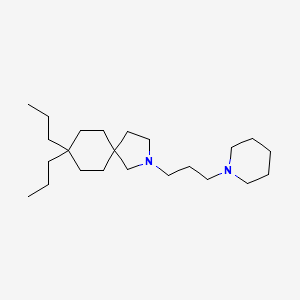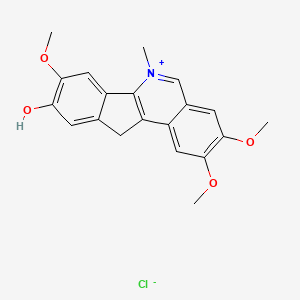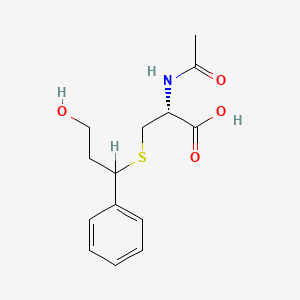
DS-7423
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
Aplicaciones Científicas De Investigación
Antitumor Activity in Ovarian Clear Cell Adenocarcinoma
DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has been studied for its antitumor activity, particularly in ovarian clear cell adenocarcinomas (OCCA). Research indicates that DS-7423 shows potent inhibition of PI3Kα and mTOR, key pathways activated in OCCA. The drug demonstrated significant tumor growth suppression in mouse xenograft models of OCCA, suggesting its potential as a targeted therapy for this cancer type. Its effect appears to involve TP53-dependent apoptosis in TP53 wild-type OCCAs (Kashiyama et al., 2014).
Clinical Trial in Japanese Patients with Advanced Solid Tumors
DS-7423 was also the subject of a phase I clinical trial in Japanese patients with advanced solid tumors. The trial aimed to assess the safety, pharmacokinetics, and efficacy of the drug. Although the maximum tolerated dose (MTD) was not reached, the trial provided evidence of anticancer activity and disease stabilization in certain patients, particularly at higher doses. This study is significant for demonstrating the tolerability and potential therapeutic benefits of DS-7423 in a clinical setting (Yokota et al., 2014).
Comparative Study of DS-7423 in US and Japanese Populations
Another study focused on the global harmonization of phase I oncology trials, comparing DS-7423's effects in US and Japanese populations. This research aimed to determine the safety, MTD, pharmacokinetics, and efficacy of DS-7423 in these distinct groups. It highlighted the importance of considering population differences in the development of new oncology drugs and suggested DS-7423's potential in both US and Japanese subjects with advanced solid tumors (Yokota et al., 2017).
Propiedades
Nombre del producto |
DS-7423 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DS7423; DS 7423; DS-7423 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




